molecular formula C13H26O2 B12067006 2,6-Dimethyl-2-octyl propionate CAS No. 99886-27-8

2,6-Dimethyl-2-octyl propionate

Cat. No.: B12067006
CAS No.: 99886-27-8
M. Wt: 214.34 g/mol
InChI Key: UXAGANHTCDZALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-2-octyl propionate is an organic ester compound with the molecular formula C13H26O2. It is derived from the esterification of 2,6-dimethyl-2-octanol and propanoic acid. This compound is known for its pleasant fruity odor, making it a valuable ingredient in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-2-octyl propionate typically involves the esterification reaction between 2,6-dimethyl-2-octanol and propanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:

    Reactants: 2,6-dimethyl-2-octanol and propanoic acid

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

    Solvent: Often performed in an organic solvent like toluene to facilitate the removal of water formed during the reaction

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:

    Continuous Feeding: Reactants are continuously fed into the reactor.

    Catalysis: Acid catalysts are used to promote the esterification reaction.

    Separation: The product is separated from the reaction mixture using distillation or extraction techniques.

    Purification: The final product is purified to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-2-octyl propionate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 2,6-dimethyl-2-octanol and propanoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild heating.

Major Products Formed

    Hydrolysis: 2,6-dimethyl-2-octanol and propanoic acid.

    Reduction: 2,6-dimethyl-2-octanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethyl-2-octyl propionate has several applications in scientific research:

    Chemistry: Used as a model compound in esterification and hydrolysis studies.

    Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Widely used in the fragrance and flavor industries due to its fruity aroma. It is also used as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-2-octyl propionate primarily involves its hydrolysis to release 2,6-dimethyl-2-octanol and propanoic acid. This hydrolysis can occur under acidic or basic conditions. The ester bond is cleaved, and the resulting alcohol and acid can participate in further biochemical or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-2-octanol: The alcohol precursor used in the synthesis of 2,6-dimethyl-2-octyl propionate.

    Propanoic Acid: The acid component used in the esterification reaction.

    Other Esters: Similar esters like ethyl propionate, butyl propionate, and hexyl propionate.

Uniqueness

This compound is unique due to its specific structure, which imparts a distinct fruity aroma. This makes it particularly valuable in the fragrance and flavor industries compared to other esters. Additionally, its branched structure can influence its reactivity and interactions in chemical and biological systems, distinguishing it from linear esters.

Properties

CAS No.

99886-27-8

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

2,6-dimethyloctan-2-yl propanoate

InChI

InChI=1S/C13H26O2/c1-6-11(3)9-8-10-13(4,5)15-12(14)7-2/h11H,6-10H2,1-5H3

InChI Key

UXAGANHTCDZALK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCC(C)(C)OC(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.